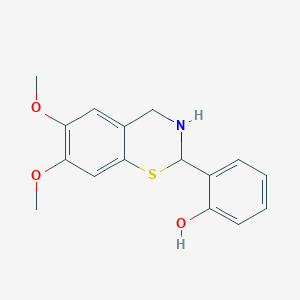
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine is an organic compound characterized by the presence of a dithiolan ring and a pentyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pentylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-pentylphenylamine with carbon disulfide and an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiolan ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学研究应用
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of N-(4-Pentylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine can be compared with other similar compounds, such as:
4-Pentylphenyl 4-Methylbenzoate: A nematic liquid crystal used in optical electronic applications.
4-n-Pentylphenylacetylene: Used as a pharmaceutical intermediate
The uniqueness of this compound lies in its dithiolan ring, which imparts distinct chemical and biological properties compared to other compounds with similar phenyl groups.
属性
CAS 编号 |
112523-66-7 |
|---|---|
分子式 |
C14H19NS2 |
分子量 |
265.4 g/mol |
IUPAC 名称 |
N-(4-pentylphenyl)-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C14H19NS2/c1-2-3-4-5-12-6-8-13(9-7-12)15-14-16-10-11-17-14/h6-9H,2-5,10-11H2,1H3 |
InChI 键 |
XXIPSKCCZDJCNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)N=C2SCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


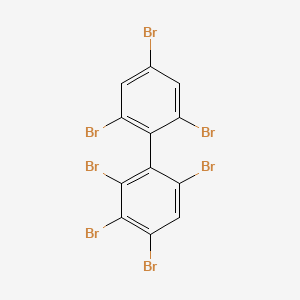
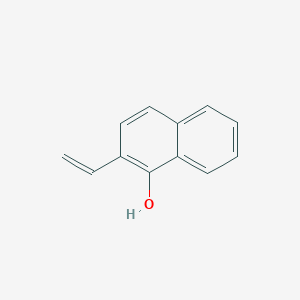

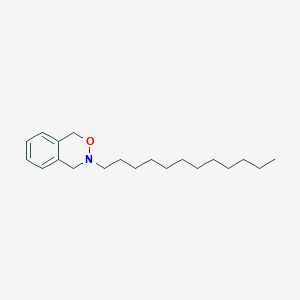
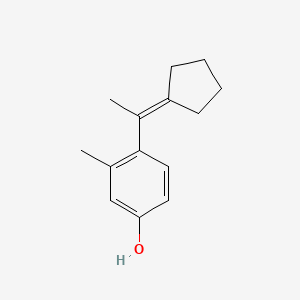
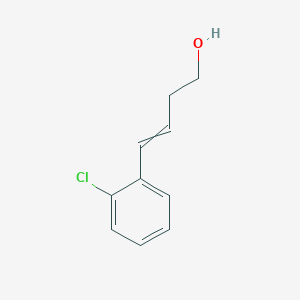
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
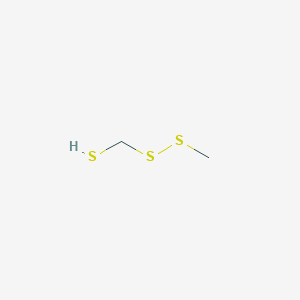
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
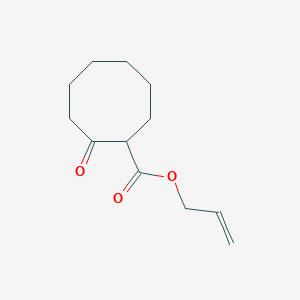
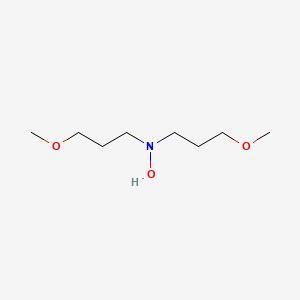
![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
borane](/img/structure/B14304097.png)
